

Xanthothricin synthesis protocol for laboratory use

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Compound of Interest

Compound Name: Xanthothricin

CAS No.: 84-82-2

Cat. No.: B1683212

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This Application Note and Protocol details the laboratory synthesis of **Xanthothricin** (commonly known as Toxoflavin), a bright yellow azapteridine antibiotic and virulence factor. This guide is designed for organic chemists and chemical biologists requiring high-purity standards for research into antimicrobial resistance, mitochondrial toxicity, or virulence inhibition.

PART 1: CORE DIRECTIVE - SYNTHESIS STRATEGY

Compound Identity:

- Common Name: **Xanthothricin** (Toxoflavin)
- IUPAC Name: 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione[1]
- CAS Number: 84-82-2
- Molecular Formula: C

H

N

O

- Molecular Weight: 193.16 g/mol

Synthesis Rationale: The protocol follows the authoritative Daves-Robins Total Synthesis route (modified for modern reagents). This approach is preferred over fermentation for laboratory standards due to its scalability, absence of biological contaminants, and the ability to produce isotopically labeled variants if required. The strategy relies on the construction of the pyrimido[5,4-e][1,2,4]triazine core via a stepwise nucleophilic substitution, reduction, and oxidative cyclization sequence.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Safety & Hazard Assessment (CRITICAL)

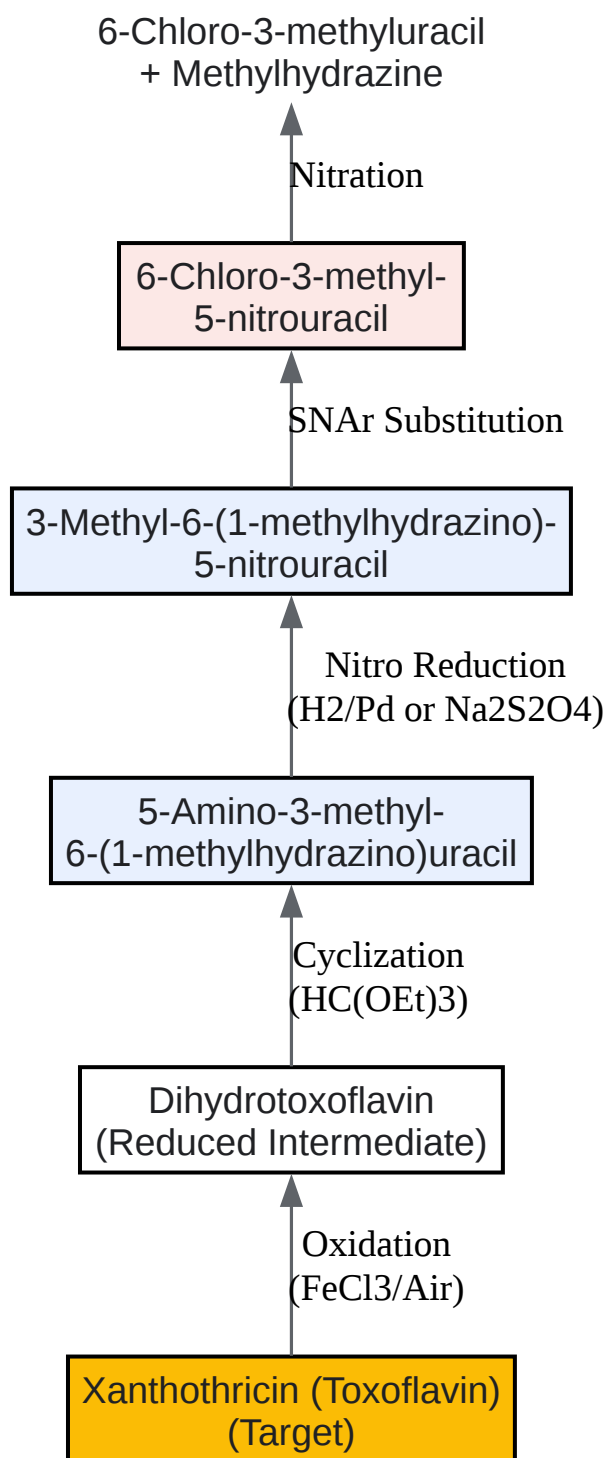
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*DANGER: ACUTE TOXICITY **Xanthothricin** (Toxoflavin) is a potent respiratory chain inhibitor (uncoupler) and redox cycler. It generates reactive oxygen species (ROS) in cells.*

- *LD50 (Mouse, i.v.): ~1.7 mg/kg.*
- *Handling: All solid handling must occur in a Class II Biosafety Cabinet or a Glovebox to prevent inhalation of dust.*
- *Decontamination: Surfaces should be treated with 10% bleach (sodium hypochlorite) followed by 70% ethanol.*
- *Waste: Segregate as P-listed acute hazardous waste.*

Retrosynthetic Analysis

The synthesis disconnects the triazine ring to reveal a 5-amino-6-hydrazinouracil precursor, which is assembled from 6-chloro-3-methyluracil.



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Caption: Retrosynthetic logic flow from target **Xanthothricin** back to commercially available uracil precursors.

PART 3: DETAILED PROTOCOL

Materials & Equipment

Reagent	Grade/Purity	Role
6-Chloro-3-methyluracil	>98%	Starting Scaffold
Methylhydrazine	Synthesis Grade	Nucleophile (N1 source)
Sodium Nitrite (NaNO ₂)	ACS Reagent	Nitrosation Agent
Triethyl Orthoformate	Anhydrous	C3 Carbon Source (Cyclization)
Sodium Dithionite (Na ₂ S ₂ O ₄)	>85%	Reductant
Ferric Chloride (FeCl ₃)	Anhydrous	Oxidant
Ethanol/Methanol	HPLC Grade	Solvents

Experimental Workflow

Step 1: Nitration of 6-Chloro-3-methyluracil

- Dissolve 6-chloro-3-methyluracil (10 mmol) in concentrated sulfuric acid (15 mL) at 0°C.
- Dropwise add fuming nitric acid (1.1 eq) while maintaining temperature <5°C.
- Stir for 1 hour at 0°C, then pour onto crushed ice (100 g).
- Filter the precipitate, wash with cold water, and dry in vacuo to yield 6-chloro-3-methyl-5-nitrouracil.

Step 2: Introduction of the Hydrazine Moiety (SNAr) Mechanistic Note: The chlorine at C6 is activated by the adjacent nitro group (C5) and carbonyl (C4), making it highly susceptible to nucleophilic attack.

- Suspend 6-chloro-3-methyl-5-nitrouracil (5 mmol) in Ethanol (20 mL) at 0°C.
- Add Methylhydrazine (5.5 mmol) dropwise. Caution: Methylhydrazine is toxic and volatile.
- Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
- The product, 3-methyl-6-(1-methylhydrazino)-5-nitrouracil, typically precipitates as a yellow/orange solid.
- Filter and wash with cold ethanol.

Step 3: Reduction and Cyclization (The "One-Pot" Method)

- Dissolve the nitro-hydrazine intermediate (2 mmol) in DMF (10 mL).
- Add Triethyl Orthoformate (10 mL) and a catalytic amount of p-toluenesulfonic acid (pTsOH).
- Heat to 100°C for 2 hours.
 - Reaction Logic: The orthoformate condenses with the hydrazine amines. Concurrently, thermal conditions or added reductant (if using the dithionite route) facilitate the closure.
 - Alternative (Daves Standard): Reduce the nitro group first using Na

S

O

in water/alcohol to get the 5-amino derivative, then reflux with formic acid. This yields Dihydrotoxoflavin.

- If using the reductive route: Isolate the intermediate and reflux in 98% Formic Acid for 1 hour.

Step 4: Oxidation to **Xanthothricin**

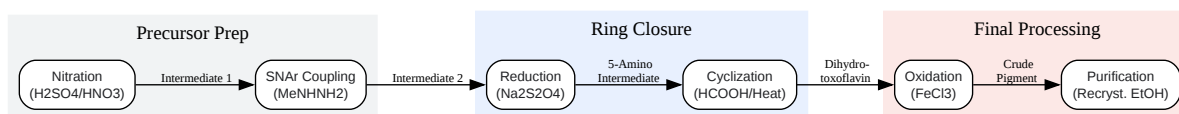
- The cyclized product (Dihydrotoxoflavin) is often colorless or pale.
- Dissolve in water/methanol.
- Add Ferric Chloride (FeCl₃) solution dropwise until the solution turns a persistent bright yellow.
- Extract with Chloroform (3 x 20 mL).
- Dry organic layer over Na₂SO₄, filter, and concentrate.
- Purification: Recrystallize from Ethanol or Propanol to obtain bright yellow platelets.

Data Presentation: Characterization

Parameter	Specification for Xanthothricin (Toxoflavin)
Appearance	Bright yellow needles/platelets
Melting Point	172–173°C (dec)
UV-Vis ()	257 nm (ε = 16,400), 394 nm (ε = 2,500)
¹ H NMR (DMSO-d ₆)	3.25 (s, 3H, N-Me), 3.95 (s, 3H, N-Me), 8.85 (s, 1H, H-3)
Solubility	Soluble in CHCl ₃ , EtOAc, EtOH; Sparingly soluble in water
Stability	Unstable in alkaline pH (>10.5); Light sensitive

PART 4: VISUALIZATION

Experimental Process Flow



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Caption: Step-by-step workflow for the chemical synthesis and purification of **Xanthothricin**.

References

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Sources

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